6-phenyl-3,4-dihydro-2H-pyran-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

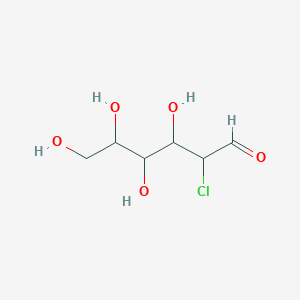

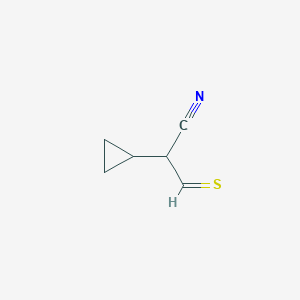

L'acide 6-phényl-3,4-dihydro-2H-pyran-5-carboxylique est un composé organique appartenant à la classe des pyranes. Les pyranes sont des composés hétérocycliques à six chaînons contenant un atome d'oxygène. Ce composé est caractérisé par la présence d'un groupe phényle attaché à la 6ème position du cycle pyrane et d'un groupe acide carboxylique à la 5ème position. C'est un dérivé du 3,4-dihydro-2H-pyrane, connu pour sa stabilité et sa réactivité dans diverses réactions chimiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide 6-phényl-3,4-dihydro-2H-pyran-5-carboxylique peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction d'aldéhydes substitués par un phényle avec du dihydropyrane en présence d'un catalyseur. La réaction se déroule généralement dans des conditions douces, souvent en utilisant une base telle que l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la formation du cycle pyrane .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des méthodes plus évolutives, telles que la synthèse en flux continu. Cette méthode permet la production efficace de grandes quantités du composé en alimentant continuellement des réactifs dans un réacteur et en collectant le produit. Des catalyseurs tels que des complexes de palladium ou de ruthénium peuvent être utilisés pour améliorer la vitesse de réaction et le rendement .

Analyse Des Réactions Chimiques

Types de réactions

L'acide 6-phényl-3,4-dihydro-2H-pyran-5-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en un alcool.

Substitution : Le groupe phényle peut subir des réactions de substitution électrophile aromatique.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.

Principaux produits formés

Oxydation : Formation de cétones ou d'aldéhydes substitués par un phényle.

Réduction : Formation d'alcools substitués par un phényle.

Substitution : Formation de dérivés phényliques bromés ou nitrés.

Applications De Recherche Scientifique

L'acide 6-phényl-3,4-dihydro-2H-pyran-5-carboxylique a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.

Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et antifongiques.

Médecine : Enquête sur son utilisation potentielle dans le développement de médicaments, en particulier comme précurseur pour les produits pharmaceutiques.

Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 6-phényl-3,4-dihydro-2H-pyran-5-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes, selon sa structure et ses groupes fonctionnels. Le groupe acide carboxylique peut former des liaisons hydrogène avec les sites actifs des enzymes, tandis que le groupe phényle peut participer à des interactions hydrophobes. Ces interactions peuvent moduler l'activité des enzymes et affecter diverses voies biochimiques .

Mécanisme D'action

The mechanism of action of 6-phenyl-3,4-dihydro-2H-pyran-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and affect various biochemical pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

2,2-diméthyl-4-oxo-6-phényl-3,4-dihydro-2H-pyran-5-carboxylate d'éthyle : Un dérivé avec un groupe ester éthylique au lieu d'un groupe acide carboxylique.

Acide 3,4-dihydro-6-méthyl-2H-pyran-5-carboxylique : Un composé similaire avec un groupe méthyle à la 6ème position au lieu d'un groupe phényle.

Unicité

L'acide 6-phényl-3,4-dihydro-2H-pyran-5-carboxylique est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence du groupe phényle améliore sa stabilité et sa réactivité, ce qui en fait un composé précieux dans diverses applications .

Propriétés

Formule moléculaire |

C12H12O3 |

|---|---|

Poids moléculaire |

204.22 g/mol |

Nom IUPAC |

6-phenyl-3,4-dihydro-2H-pyran-5-carboxylic acid |

InChI |

InChI=1S/C12H12O3/c13-12(14)10-7-4-8-15-11(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14) |

Clé InChI |

PZFBFCNEBMLXHL-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=C(OC1)C2=CC=CC=C2)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B12285720.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12285752.png)

![tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12285755.png)

![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate](/img/structure/B12285756.png)

![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid](/img/structure/B12285790.png)